2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one
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Overview
Description
2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[25]octan-6-yl)ethan-1-one is a synthetic organic compound characterized by the presence of a bromophenyl group and a difluoro-azaspirooctane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to obtain 4-bromophenyl derivatives.
Introduction of the Azaspirooctane Moiety: The next step involves the formation of the azaspirooctane ring system, which can be achieved through a series of cyclization reactions.
Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the azaspirooctane derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one
- 2-(4-Fluorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one
- 2-(4-Methylphenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one
Uniqueness
The uniqueness of 2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one lies in its specific structural features, such as the presence of a bromine atom and the difluoro-azaspirooctane moiety. These features may confer distinct chemical and biological properties compared to similar compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrF2NO/c16-12-3-1-11(2-4-12)9-13(20)19-7-5-14(6-8-19)10-15(14,17)18/h1-4H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKUCLCYUJPQSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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